![molecular formula C13H14BNO4S B2464735 4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid CAS No. 2096336-05-7](/img/structure/B2464735.png)
4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid
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Overview
Description
4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is a laboratory chemical . It is not intended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The molecular formula of this compound is C13H14BNO4S. The molecular weight is 291.13. More detailed structural information is not available in the search results.Scientific Research Applications
Polymer Electrolyte Membranes
4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is used in the synthesis of polymer electrolyte membranes. These membranes are derived from new sulfone monomers with pendent sulfonic acid groups. The process involves bromination followed by Suzuki coupling with benzeneboronic acid, resulting in sulfonated monomers. These are important in creating copolymers used in various technological applications (Li et al., 2010).
Transition Metal Complexes
This compound has been studied in the context of its utility in synthesizing transition metal complexes. These complexes exhibit notable biological activities, such as antibacterial and antifungal properties, and are characterized through various physical, spectral, and analytical techniques (Chohan & Shad, 2011).
Affinity Chromatography
In affinity chromatography, derivatives of this compound are used for diol-specific chromatography of biomolecules. These derivatives are synthesized with ionization constants near neutrality and have shown utility in enzyme affinity chromatography (Soundararajan et al., 1989).
Nickel Catalyzed Cross-Coupling
The efficiency of various C-O-based electrophiles, including those derived from this compound, has been compared in nickel-catalyzed cross-coupling reactions. These reactions are key in synthesizing a range of organic compounds with potential pharmaceutical applications (Leowanawat et al., 2012).
Alkaline Conversion of Glucose to Fructose
This compound has been used in studies exploring the conversion of d-glucose to d-fructose in aqueous alkali. These studies are significant for understanding the chemical processes involved in sugar conversion and have implications for the food and pharmaceutical industries (Barker et al., 1973).
Synthesis of Antibacterial Agents
Research has also been conducted on the synthesis of antibacterial agents using derivatives of this compound. These derivatives have been evaluated for their efficacy against various bacterial strains, highlighting the compound's potential in developing new antimicrobial drugs (Khan et al., 2018).
Safety and Hazards
4-[Methyl(phenyl)sulfamoyl]benzeneboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
[4-[methyl(phenyl)sulfamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c1-15(12-5-3-2-4-6-12)20(18,19)13-9-7-11(8-10-13)14(16)17/h2-10,16-17H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUWVRBKKJNKHLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2096336-05-7 |
Source
|
Record name | {4-[methyl(phenyl)sulfamoyl]phenyl}boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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